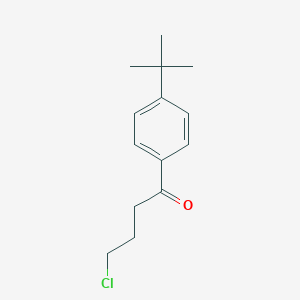

4'-tert-Butyl-4-chlorobutyrophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-4-chlorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKSQLJFGCDUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057745 | |

| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-61-5 | |

| Record name | 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl-4-chlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-butyl-4-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-4-chlorobutyrophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis. Its chemical structure, featuring a reactive chlorobutyl chain and a sterically significant tert-butyl group, makes it a valuable intermediate, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 43076-61-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₉ClO | [2][3][5] |

| Molecular Weight | 238.75 g/mol | [2][3][5] |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 44-49 °C | [1][2][6] |

| Boiling Point | 152 °C @ 1 mmHg | [1][2] |

| Density | ~1.028 g/mL | [1] |

| Solubility | Soluble in methanol | [2] |

| Flash Point | 207.6 °C | [1] |

| InChI Key | RLKSQLJFGCDUOX-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | [1][2][6] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis Workflow

The logical flow of the synthesis is depicted below, from starting materials to the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Friedel-Crafts acylation procedures and should be adapted and optimized as necessary. All operations should be performed in a well-ventilated fume hood.

Materials:

-

tert-Butylbenzene

-

4-Chlorobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of tert-butylbenzene (1.0 eq) and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.

-

Acylation: Add the solution of reactants dropwise to the stirred AlCl₃ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system, such as methanol or a hexane/ethyl acetate mixture, to afford this compound as a white to off-white crystalline solid.

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While raw spectra are proprietary, reference data is available through chemical suppliers and databases.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.5-7.9 ppm), and the aliphatic protons of the chlorobutyl chain (two triplets and a multiplet between ~2.2 and 3.7 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (~199 ppm), the aromatic carbons (in the range of ~125-157 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three distinct carbons of the chlorobutyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically around 1680 cm⁻¹. Other significant peaks include C-H stretches from the aromatic and aliphatic groups and the C-Cl stretch.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl), along with fragmentation patterns corresponding to the loss of the chlorobutyl chain and the tert-butyl group.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a key intermediate in the synthesis of several drugs. Its primary utility lies in providing the core butyrophenone structure, which can be further elaborated to produce complex target molecules.

Precursor to Antihistamines

This compound is a documented precursor in the synthesis of second-generation antihistamines like Ebastine.[4] The chlorobutyl side chain allows for nucleophilic substitution reactions, typically with a piperidine derivative, to build the final drug molecule.

Caption: Role of this compound as a precursor to Ebastine.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 5. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

- 6. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-tert-Butyl-4-chlorobutyrophenone (CAS: 43076-61-5), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role in the manufacturing of prominent second-generation antihistamines, including Ebastine and Fexofenadine. While the guide presents detailed experimental protocols for its synthesis and subsequent conversion, it also highlights the current lack of data on the intrinsic biological activity and specific signaling pathway interactions of this compound itself. This paper aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a butyrophenone derivative characterized by a tert-butyl group on the phenyl ring and a chlorine atom at the 4-position of the butyrophenone side chain.[1] Its primary significance lies in its function as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of the reactive chlorobutyl and the sterically influential tert-butyl groups make it a valuable precursor for constructing more complex molecular architectures.[2] This guide consolidates available technical data on its properties, synthesis, and applications, with a focus on providing actionable information for laboratory and process development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 43076-61-5 | [1][3] |

| Molecular Formula | C₁₄H₁₉ClO | [3][4] |

| Molecular Weight | 238.75 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 47-49 °C | [5] |

| Boiling Point | 152 °C at 1 mmHg | [6] |

| Density | 1.0292 g/cm³ (estimate) | [6] |

| Solubility | Soluble in methanol and other organic solvents. | [2][6] |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | [4] |

| Synonyms | 4-Chloro-4'-tert-butylbutyrophenone, p-tert-Butyl-ω-chlorobutyrophenone | [1][4] |

Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Reaction Scheme

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol compiled from standard Friedel-Crafts acylation procedures.[7][8][9]

Materials:

-

tert-Butylbenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the inert solvent (e.g., dichloromethane).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add tert-butylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethanol, or by column chromatography.

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of this compound.

Spectroscopic Data

| Technique | Key Features and Data | Reference(s) |

| ¹H NMR | Spectra available on platforms such as PubChem and ChemicalBook. Expected signals include those for the tert-butyl protons (singlet), the aromatic protons (two doublets), and the aliphatic protons of the chlorobutyl chain (two triplets and a multiplet). | [4][10] |

| ¹³C NMR | Spectra available on PubChem. Characteristic peaks would correspond to the carbons of the tert-butyl group, the aromatic ring, the carbonyl group, and the aliphatic chain. | [4] |

| IR | The infrared spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and a C-Cl stretching vibration. | [11] |

| Mass Spec | The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the chlorobutyl side chain. | [12] |

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound. A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[13] This method is scalable for preparative separations to isolate impurities.[13]

Applications in Drug Synthesis

This compound is a pivotal intermediate in the synthesis of several second-generation antihistamines.

Synthesis of Ebastine

In the synthesis of Ebastine, this compound undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine, followed by etherification.

Synthesis of Fexofenadine Precursors

This compound is also a precursor in some synthetic routes to Fexofenadine, where it is used to introduce the substituted butylphenyl moiety. The synthesis often involves a reaction with α,α-diphenyl-4-piperidinemethanol.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of data on the intrinsic biological activity of this compound. There are no published in vitro or in vivo studies detailing its pharmacological effects or its interactions with specific biological targets.

The butyrophenone chemical class, to which this compound belongs, includes several well-known antipsychotic drugs that act as dopamine receptor antagonists.[14] However, it is crucial to note that the pharmacological activity of a compound is highly dependent on its specific substitution pattern. Therefore, extrapolating the activity of other butyrophenones to this compound is speculative and not supported by direct evidence.

The primary biological relevance of this compound is as a chemically reactive intermediate for the synthesis of biologically active molecules. Its own potential for biological activity has not been a focus of research.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is also reported to cause serious eye damage and is toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially significant chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its role as a key building block for the synthesis of important antihistaminic drugs. This guide has provided a detailed overview of its synthesis, characterization, and applications. However, a notable gap in the current scientific literature is the absence of studies on its own biological activity and mechanism of action. Future research could explore the potential pharmacological properties of this compound and its derivatives, beyond its established role as a synthetic intermediate.

References

- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 2. Buy this compound | 43076-61-5 [smolecule.com]

- 3. 4A-Tert-Butyl-4-Chlorobutyrophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 43076-61-5 [chemicalbook.com]

- 6. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cerritos.edu [cerritos.edu]

- 8. benchchem.com [benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one, a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis via Friedel-Crafts acylation and its analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates its critical role in the synthetic pathway of the second-generation antihistamine, Ebastine. All quantitative data is presented in structured tables, and logical workflows are visualized using process diagrams.

Chemical Identity and Properties

1-(4-tert-Butylphenyl)-4-chlorobutan-1-one is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structure features a para-substituted tert-butylphenyl group attached to a chlorobutanone chain.

Official IUPAC Name: 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one[1][2]

Synonyms: 4'-tert-Butyl-4-chlorobutyrophenone, p-tert-Butyl-γ-chlorobutyrophenone[3][4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the compound.

| Identifier | Value |

| CAS Number | 43076-61-5[3][5] |

| Molecular Formula | C₁₄H₁₉ClO[5] |

| Molecular Weight | 238.76 g/mol [5] |

| Appearance | Beige to Dark Yellow Low-Melting Solid[4] |

| Melting Point | 47-49 °C[6] |

| Spectroscopic Data Type | Expected Observations |

| ¹H NMR | Signals expected for the tert-butyl protons (singlet, ~1.3 ppm), two methylene groups of the butane chain (triplets or multiplets, ~2.2 and ~3.2 ppm), the chlorinated methylene group (triplet, ~3.7 ppm), and aromatic protons (doublets, ~7.5 and ~7.9 ppm). |

| ¹³C NMR | Resonances anticipated for the quaternary carbon and methyls of the tert-butyl group, the three methylene carbons of the butane chain, the aromatic carbons, and the carbonyl carbon (~198 ppm). |

| FTIR (cm⁻¹) | Characteristic absorption bands for C=O (ketone) stretching (~1685 cm⁻¹), aromatic C=C stretching, C-H stretching (aliphatic and aromatic), and C-Cl stretching. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the ³⁷Cl isotope. |

Note: While commercial suppliers like Sigma-Aldrich offer analytical data such as NMR spectra for this compound, specific peak lists are not publicly available. The expected observations are based on the known chemical structure.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one from tert-butylbenzene and 4-chlorobutyryl chloride.

Principle: The reaction is a classic Friedel-Crafts acylation, where a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), facilitates the formation of an acylium ion from 4-chlorobutyryl chloride. This electrophile then attacks the electron-rich tert-butylbenzene ring, primarily at the para position due to steric hindrance from the bulky tert-butyl group.[1][7][8]

Materials:

-

tert-Butylbenzene

-

4-Chlorobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system should be kept under an inert nitrogen atmosphere to prevent moisture contamination.[1][7]

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents) while stirring. Cool the resulting suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

-

Aromatic Substrate Addition: After the addition is complete, add tert-butylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel at a rate that keeps the internal temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[1]

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product.

Analytical Protocol: HPLC

This protocol details a method for assessing the purity of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by the relative area of the main peak.[9]

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector

-

Column: Newcrom R1 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[9] The exact ratio (e.g., 70:30 MeCN:Water) should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at 25 °C

Procedure:

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Record the chromatogram for a sufficient time to allow for the elution of all components. The purity can be calculated based on the area percentage of the principal peak.

Synthetic Workflows and Applications

The primary utility of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one is as a precursor for more complex molecules, particularly in the pharmaceutical industry. It is a documented starting material for the antihistamines Ebastine and Terfenadine.[3][4]

Logical Diagram: Synthesis of the Core Intermediate

The following diagram illustrates the Friedel-Crafts acylation process.

Caption: Workflow for the Friedel-Crafts synthesis of the target intermediate.

Logical Diagram: Application in Ebastine Synthesis

This diagram shows the subsequent use of the intermediate to produce the API Ebastine.

Caption: Synthetic pathway from the intermediate to the final API, Ebastine.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-(4-TERT-BUTYLPHENYL)-4-CHLOROBUTAN-1-ONE | CAS 43076-61-5 [matrix-fine-chemicals.com]

- 6. CAS#:43076-61-5 | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | Chemsrc [chemsrc.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. youtube.com [youtube.com]

- 9. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

An In-depth Technical Guide on 4'-tert-Butyl-4-chlorobutyrophenone: Properties and Synthesis Intermediate Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-tert-Butyl-4-chlorobutyrophenone, a key intermediate in the synthesis of the second-generation antihistamine, Ebastine. This document collates available data on its physicochemical properties, with a focus on its solubility characteristics. It also outlines a general experimental protocol for solubility determination and illustrates its pivotal role in the synthesis of Ebastine.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H19ClO | [1][2][3] |

| Molecular Weight | 238.75 g/mol | [1][3] |

| CAS Number | 43076-61-5 | [4] |

| Melting Point | 47-49 °C | [1][4] |

| Boiling Point | 152 °C at 1 mmHg | [1] |

| LogP | 4.56 | [5] |

Solubility Profile

| Solvent | Solubility | Notes |

| Methanol | Soluble | [1][4] |

| Toluene | Soluble | Used as a solvent in the synthesis of Ebastine.[6] |

| Methyl Isobutyl Ketone (MIBK) | Soluble | Employed as a solvent in Ebastine synthesis.[7][8] |

| Dimethylformamide (DMF) | Soluble | Utilized in a solvent mixture for Ebastine synthesis.[9] |

| Water | Insoluble (predicted) | High LogP value of 4.56 suggests poor aqueous solubility. |

The high octanol-water partition coefficient (LogP) of 4.56 indicates that this compound is a lipophilic compound, predicting low solubility in aqueous solutions and good solubility in non-polar organic solvents.[5]

Experimental Protocols

General Protocol for Equilibrium Solubility Determination

While a specific, validated protocol for this compound is not available, the following general shake-flask method is a standard approach for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, toluene, water)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the mean of replicate measurements, typically expressed in mg/mL or mol/L.

Role in Synthesis and Process Visualization

This compound is a crucial starting material in the industrial synthesis of Ebastine.[10] The synthesis generally involves the N-alkylation of a piperidine derivative with this compound.

The following diagram illustrates a common synthetic route to Ebastine.

Caption: Synthesis of Ebastine from this compound.

This workflow highlights the convergence of two key intermediates to form the final active pharmaceutical ingredient, Ebastine. The reaction between this compound and 4-diphenylmethoxypiperidine is a critical step, typically carried out in the presence of a base and a suitable organic solvent.[9][11]

References

- 1. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 43076-61-5 [chemicalbook.com]

- 5. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

- 6. Ebastine synthesis - chemicalbook [chemicalbook.com]

- 7. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 8. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 9. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]

- 10. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 11. CN109593058B - Preparation method of ebastine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-tert-Butyl-4-chlorobutyrophenone, with a specific focus on its boiling point. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antihistamine ebastine.[1] A thorough understanding of its physical characteristics is crucial for its handling, purification, and use in synthetic chemistry.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Boiling Point | 152[2] | °C | at 1 mmHg |

| 155[3][4] | °C | at 1 mmHg (0.1 kPa)[3] | |

| Melting Point | 44 - 48[2] | °C | |

| 46[4] | °C | ||

| 47 - 49[5][6][7] | °C | literature value[7] | |

| Molecular Weight | 238.75[1][7] | g/mol | |

| Density | 1.028[2] | g/mL | |

| ~1.0292 | g/mL | rough estimate[8] | |

| Flash Point | 207.6[2] | °C | |

| 152-155[8] | °C | at 1 mm[8] | |

| Appearance | White crystalline powder[2] | - | |

| Solubility | Soluble in Methanol[8] | - | |

| CAS Number | 43076-61-5[1][6][7][9] | - | |

| Molecular Formula | C₁₄H₁₉ClO[6][9] | - |

Experimental Protocol: Determination of Boiling Point Under Reduced Pressure

While the specific experimental details for the determination of the boiling point of this compound are not extensively documented in publicly available literature, a standard method for determining the boiling point of a solid compound under vacuum, such as Kugelrohr distillation or short-path distillation, would be employed. The following is a generalized protocol that is representative of such a procedure.

Objective: To determine the boiling point of this compound at a reduced pressure.

Apparatus:

-

Short-path distillation apparatus or Kugelrohr apparatus

-

Round-bottom flask

-

Thermometer or thermocouple

-

Vacuum pump

-

Manometer

-

Heating mantle or oil bath

-

Cold trap

Procedure:

-

Sample Preparation: A small quantity of this compound is placed into the distillation flask.

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to maintain a high vacuum. The thermometer is positioned so that the bulb is just below the side arm leading to the condenser, ensuring an accurate reading of the vapor temperature.

-

Initiating Vacuum: The system is slowly evacuated using the vacuum pump. The pressure is monitored with a manometer and allowed to stabilize at the desired pressure (e.g., 1 mmHg). A cold trap is used between the apparatus and the pump to collect any volatile substances.

-

Heating: The distillation flask is gradually heated using a heating mantle or an oil bath.

-

Observation: The sample is observed for the onset of boiling and distillation. The temperature at which the liquid condenses on the condenser and is collected in the receiving flask is recorded. This temperature, at the stable reduced pressure, is the boiling point.

Key Properties and Relationships

The following diagram illustrates the key physicochemical properties of this compound and their interrelation.

Caption: Key physicochemical properties and application of this compound.

References

- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. aksci.com [aksci.com]

- 5. This compound | 43076-61-5 [chemicalbook.com]

- 6. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4 -tert-Butyl-4-chlorobutyrophenone 98 43076-61-5 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Spectroscopic Analysis of 4'-tert-Butyl-4-chlorobutyrophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4'-tert-Butyl-4-chlorobutyrophenone, tailored for researchers, scientists, and drug development professionals. While spectral data for this compound are cited in commercial and public databases, specific quantitative data sets are not broadly accessible. This document outlines the standard methodologies for acquiring such data and presents a framework for its interpretation.

Compound Information

Spectral Data Summary

While public records indicate the existence of ¹H NMR, ¹³C NMR, and IR spectra for this compound, specific peak data is not publicly available.[1] The following tables are structured for the presentation of such data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

IR (Infrared) Spectroscopy

IR spectroscopy identifies functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the internal standard.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.

-

The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition (using ESI as an example):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC).

-

A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Butyrophenone Derivatives as Dopamine Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyrophenone derivatives, a significant class of dopamine antagonists widely used in the management of psychotic disorders. The document details their core mechanism of action, presents a comparative analysis of their binding affinities, outlines detailed experimental protocols for their characterization, and explores their structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of neuropharmacology and medicinal chemistry.

Introduction

First synthesized in the late 1950s, butyrophenone derivatives emerged as a structurally distinct class of antipsychotic agents from the earlier phenothiazines. Their primary therapeutic efficacy stems from their potent antagonism of dopamine D2 receptors within the central nervous system, which plays a crucial role in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. This guide will delve into the technical intricacies of these compounds, from their molecular interactions and signaling pathways to the methodologies employed for their preclinical evaluation.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for butyrophenone derivatives is the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) primarily linked to the Gi/o signaling pathway. In dopaminergic neurons, the binding of dopamine to D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, butyrophenones prevent this inhibition, thereby modulating downstream signaling cascades. This action in the mesolimbic pathway is thought to be the primary contributor to their antipsychotic effects.

Caption: Dopamine D2 receptor signaling and its antagonism by butyrophenone derivatives.

Data Presentation: Comparative Receptor Binding Affinities

The therapeutic and side-effect profiles of butyrophenone derivatives are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several key butyrophenone derivatives. A lower Ki value signifies a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) |

| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |

| Droperidol | ~1.1 | - | ~11.7 | ~1.6 | ~18 |

| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |

| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |

| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 |

| Trifluperidol | ~0.2 | - | ~20 | ~10 | - |

| Moperone | ~1.8 | - | - | - | - |

| Fluanisone | ~10 | - | ~3 | ~20 | ~10 |

Experimental Protocols: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Caption: A generalized experimental workflow for a D2 receptor radioligand binding assay.

Detailed Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (Specific Activity: 60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled Spiperone or Haloperidol.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer or test compound at various concentrations.

-

Addition of Radioligand: Add 50 µL of [3H]-Spiperone diluted in assay buffer to all wells at a final concentration close to its Kd (typically 0.1-0.5 nM).

-

Addition of Membranes: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Structure-Activity Relationships (SAR)

The pharmacological activity of butyrophenone derivatives is intrinsically linked to their chemical structure. Key structural features that govern their affinity for the D2 receptor include:

-

p-Fluorobutyrophenone Moiety: The fluorinated phenyl ring and the carbonyl group are crucial for high-affinity binding.

-

Tertiary Amine: A basic tertiary amine, often incorporated into a piperidine ring, is essential for activity. This amine is protonated at physiological pH and is believed to interact with a conserved aspartate residue in the D2 receptor.

-

Three-Carbon Propyl Chain: The length of the alkyl chain connecting the butyrophenone moiety and the tertiary amine is optimal at three carbons. Shortening or lengthening this chain generally reduces D2 receptor affinity.

-

Substituents on the Piperidine Ring: Modifications at the 4-position of the piperidine ring significantly influence the potency and receptor selectivity profile of the compound.

Caption: Logical relationships in the structure-activity of butyrophenone derivatives.

Conclusion

Butyrophenone derivatives represent a mature and vital class of dopamine D2 receptor antagonists. Their well-defined structure-activity relationships and potent pharmacological effects have cemented their role in the treatment of psychosis. The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of novel compounds targeting the dopaminergic system. A thorough understanding of their binding kinetics, receptor selectivity, and downstream functional consequences is paramount for designing the next generation of antipsychotic agents with improved efficacy and tolerability.

4'-tert-Butyl-4-chlorobutyrophenone: A Technical Material Safety Data Sheet for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4'-tert-Butyl-4-chlorobutyrophenone (CAS No. 43076-61-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, hazard understanding, and safe handling protocols.

Chemical Identification and Physicochemical Properties

This compound is a ketone derivative with the molecular formula C₁₄H₁₉ClO.[1][2][3] It is also known by several synonyms, including 1-(4-tert-butylphenyl)-4-chlorobutan-1-one and p-tert-Butyl-γ-chlorobutyrophenone.[1][4] This compound is a white to light yellow crystalline solid.[5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 238.75 g/mol | [1][2] |

| Melting Point | 44-49 °C | [5][6] |

| Boiling Point | 152 °C at 1 mmHg | [5] |

| Density | 1.028 g/mL | [5] |

| Flash Point | 207.6 °C | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in Methanol | [6] |

| Stability | Stable under normal temperatures and pressures | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin sensitization, serious eye damage, and long-term aquatic toxicity.[1][6][7][8] The signal word for this chemical is "Danger".[1][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

The GHS pictograms associated with these hazards are:

Caption: GHS Hazard Pictograms for this compound.

Toxicological Information

However, the GHS classification of "Acute Toxicity, Oral, Category 4" (H302: Harmful if swallowed) suggests an estimated LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies.

Routes of Exposure and Symptoms:

-

Skin Contact: May cause an allergic skin reaction.[1][6][7][8] Symptoms can include inflammation, itching, scaling, reddening, or blistering.[9]

-

Eye Contact: Causes serious eye damage.[1][6][7][8] This can lead to redness, pain, and severe injury.[9]

-

Inhalation: May cause irritation of the lungs and respiratory system.[9]

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety testing of this compound are not publicly documented. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of chemical substances. Below are outlines of relevant protocols for the identified hazards.

a) Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute oral toxicity hazard class.

Caption: Workflow for OECD Test Guideline 423.

b) Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay: LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

Caption: Experimental Workflow for OECD Test Guideline 429.

c) Serious Eye Damage/Irritation - OECD Test Guideline 405 (In Vivo Eye Irritation Test)

This guideline describes a procedure to assess the potential of a substance to cause eye irritation or damage.

Caption: Procedure for OECD Test Guideline 405.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound.

a) Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the recommended PPE.

Caption: Recommended PPE for handling this compound.

b) First-Aid Measures

Immediate and appropriate first aid is essential in case of exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs. | [1][9] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. | [1][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [1][9] |

The logical flow for responding to an exposure is outlined below:

Caption: General First-Aid Response Workflow.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction facility.[1] Do not allow the chemical to enter drains or the environment.[1]

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential health and environmental hazards. While comprehensive quantitative toxicological data is not widely available, the existing GHS classifications provide a strong basis for risk assessment and the implementation of appropriate safety measures. Researchers and drug development professionals must adhere to the recommended handling, storage, and emergency procedures outlined in this guide to ensure a safe working environment. The provided experimental protocol frameworks offer guidance on the types of studies required for a more complete safety profile of this and similar compounds.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4A-Tert-Butyl-4-Chlorobutyrophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. aksci.com [aksci.com]

Methodological & Application

Synthesis of Ebastine from 4'-tert-Butyl-4-chlorobutyrophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ebastine, a second-generation H1 histamine receptor antagonist. The synthesis commences from the readily available starting material, 4'-tert-Butyl-4-chlorobutyrophenone. The described synthetic route is a robust and efficient two-step process. The first step involves the N-alkylation of 4-hydroxypiperidine with this compound to yield the key intermediate, 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. The subsequent step involves the etherification of this intermediate with diphenylmethanol to produce Ebastine. This document outlines detailed experimental procedures, quantitative data, and visual diagrams to facilitate the successful synthesis and understanding of the underlying chemical transformations and biological mechanism of action.

Introduction

Ebastine is a non-sedating, long-acting H1 antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its therapeutic effect is achieved through the selective blockade of histamine H1 receptors in peripheral tissues.[2] The synthesis of Ebastine is of significant interest to the pharmaceutical industry. The following protocols detail a common and effective synthetic pathway starting from this compound.[3]

Synthetic Pathway Overview

The synthesis of Ebastine from this compound is a two-step process as illustrated below.

Caption: Overall synthetic scheme for Ebastine.

Experimental Protocols

Step 1: Synthesis of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one

This procedure details the N-alkylation of 4-hydroxypiperidine with this compound.[4]

Materials:

-

This compound

-

4-Hydroxypiperidine

-

Sodium bicarbonate (NaHCO₃)

-

Potassium iodide (KI)

-

Methyl isobutyl ketone (MIBK) or Toluene

-

Saturated saline solution

-

3N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a solution of this compound (20 kg) in methyl isobutyl ketone (95 kg), add 4-hydroxypiperidine (8.0 kg), sodium bicarbonate (14.2 kg), and potassium iodide (2.0 kg).[4]

-

Heat the mixture to reflux and maintain for 10 hours.[4]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated saline solution (40 kg).[4]

-

Extract the aqueous layer with 3N hydrochloric acid (40 kg).[4]

-

Adjust the pH of the aqueous layer to 10-11 with 10% sodium hydroxide solution.[4]

-

Extract the product with ethyl acetate (54 kg).[4]

-

Evaporate the organic layer to dryness.

-

Add n-hexane (26 kg) to the residue to precipitate the product.[4]

-

Isolate the solid by filtration to obtain 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one.[4]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | This compound (20 kg) | [4] |

| Product | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one | [4] |

| Yield | 20.2 kg (in MIBK) / 19.6 kg (in Toluene) | [4] |

Step 2: Synthesis of Ebastine

This procedure describes the etherification of the intermediate with diphenylmethanol.[3]

Materials:

-

1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one

-

Diphenylmethanol

-

p-Toluenesulfonic acid monohydrate or Sulfuric acid

-

Toluene

-

Ethyl acetate

-

10% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

-

Methanol

-

Fumaric acid (for salt formation, optional)

Procedure:

-

A mixture of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (25 g, 0.08 mol), sulfuric acid (24.2 g, 0.25 mol), and diphenylmethanol (30 g, 0.16 mol) in toluene (100 ml) is refluxed for 8-10 hours.[3] Water generated during the reaction is continuously removed using a Dean-Stark apparatus.

-

Monitor the reaction progress by HPLC.

-

Cool the reaction mixture to room temperature and wash with water.[3]

-

Dry the organic layer with sodium sulfate and remove the solvent under vacuum.[3]

-

The resulting residue can be purified by crystallization from methanol. Alternatively, the residue can be dissolved in ethyl acetate and treated with a solution of fumaric acid to form the fumarate salt, which can then be isolated and neutralized with a base to yield pure Ebastine.[3]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (25 g) | [3] |

| Product | Ebastine | [3] |

| Purity (by HPLC) | >99.7% | [3] |

| Melting Point | ~86°C | [3] |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Mechanism of Action: Histamine H1 Receptor Antagonism

Ebastine functions as a selective antagonist of the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. Ebastine competitively blocks this binding, thereby preventing the downstream signaling events.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These events ultimately lead to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines, resulting in allergic symptoms.[5] Ebastine, by blocking the initial histamine binding, inhibits this entire cascade.

References

- 1. Ebastine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 3. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 4. CN114671802B - Preparation method of high-purity ebastine - Google Patents [patents.google.com]

- 5. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fexofenadine from 4'-tert-Butyl-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a second-generation antihistamine, is a selective peripheral H1 antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its non-sedating properties make it a preferred choice over first-generation antihistamines. This document outlines a detailed synthetic pathway for fexofenadine, commencing from the readily available starting material, 4'-tert-Butyl-4-chlorobutyrophenone. The described synthesis involves a three-step process: Friedel-Crafts acylation to introduce the carboxylic acid precursor moiety, followed by nucleophilic substitution with α,α-diphenyl-4-piperidinemethanol, and finally, a reduction of the ketone to yield the final fexofenadine product.

Overall Synthetic Scheme

The synthesis of fexofenadine from this compound is a multi-step process that can be conceptually broken down into three main stages. The following diagram illustrates the logical workflow of this synthetic route.

Caption: Overall workflow for the synthesis of Fexofenadine.

Step 1: Synthesis of 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoic acid (Intermediate I)

The initial step involves a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to introduce a carboxylic acid functionality, followed by chlorination.

Experimental Protocol

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add succinic anhydride (1.1 eq).

-

Slowly add this compound (1.0 eq) to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by pouring it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-acid.

-

-

Chlorination:

-

The crude keto-acid is dissolved in a suitable solvent such as toluene.

-

Thionyl chloride (1.2 eq) is added dropwise at room temperature.

-

The mixture is heated to reflux for 2-3 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield Intermediate I.

-

Data Summary

| Parameter | Value |

| Yield of Intermediate I | 85-90% |

| Purity (by HPLC) | >95% |

| Appearance | Off-white to pale yellow solid |

Step 2: Synthesis of 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)-1-oxobutyl)-α,α-dimethylbenzeneacetic acid (Intermediate II)

Intermediate I is then condensed with α,α-diphenyl-4-piperidinemethanol (azacyclonol) via a nucleophilic substitution reaction.

Experimental Protocol

-

To a solution of Intermediate I (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

-

Add α,α-diphenyl-4-piperidinemethanol (1.05 eq) to the mixture.

-

The reaction mixture is heated to reflux and stirred for 24-36 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude Intermediate II, which can be purified by column chromatography.

Data Summary

| Parameter | Value |

| Yield of Intermediate II | 70-75% |

| Purity (by HPLC) | >97% |

| Appearance | White to off-white solid |

Step 3: Synthesis of Fexofenadine

The final step is the reduction of the ketone group in Intermediate II to a hydroxyl group to yield fexofenadine.

Experimental Protocol

-

Intermediate II (1.0 eq) is dissolved in methanol.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Sodium borohydride (1.5 eq) is added portion-wise, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is quenched by the slow addition of water.

-

The pH of the solution is adjusted to ~5-6 with dilute acetic acid.

-

The methanol is removed under reduced pressure.

-

The resulting aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude fexofenadine.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to afford pure fexofenadine.[1]

Data Summary

| Parameter | Value |

| Yield of Fexofenadine | 88-92% |

| Purity (by HPLC) | >99.5% |

| Appearance | White crystalline solid |

Visualizing the Chemical Transformations

The following diagram illustrates the chemical reaction pathway from the starting material to the final product, fexofenadine.

Caption: Chemical synthesis pathway of Fexofenadine.

Concluding Remarks

The described synthetic route provides a viable method for the preparation of fexofenadine from this compound. The protocols are detailed to facilitate reproducibility in a laboratory setting. The presented data is typical for these types of reactions and can be used for benchmarking purposes. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of 4'-tert-Butyl-4-chlorobutyrophenone in Terfenadine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, is a selective antagonist of the histamine H1 receptor. Its synthesis involves key intermediates, with 4'-tert-Butyl-4-chlorobutyrophenone playing a crucial role as a starting material for the introduction of the butyrophenone moiety. This document provides detailed application notes and experimental protocols for the synthesis of Terfenadine, focusing on the utilization of this compound. Additionally, it outlines the signaling pathways associated with Terfenadine's therapeutic action and its primary adverse effect.

Synthetic Pathway Overview

The synthesis of Terfenadine from this compound typically proceeds through a two-step process:

-

N-Alkylation: this compound is reacted with α,α-diphenyl-4-piperidinemethanol (also known as azacyclonol) to form the intermediate, 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone.

-

Reduction: The ketone group of the intermediate is then reduced to a hydroxyl group to yield Terfenadine.

This synthetic approach is widely employed due to its efficiency and the commercial availability of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone (Intermediate)

This protocol is adapted from a similar synthesis of a related butyrophenone derivative and serves as a representative procedure.

Materials:

-

α,α-Diphenyl-4-piperidinemethanol

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Toluene

Procedure:

-

A mixture of α,α-diphenyl-4-piperidinemethanol (0.0372 mol), this compound (0.042 mol), potassium carbonate (0.1 mol), and a catalytic amount of potassium iodide (0.1 g) is prepared in 100 ml of toluene.[1]

-

The reaction mixture is refluxed with constant stirring for 64 hours.[1]

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.[1]

-

The filtrate, containing the desired product, can be further purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of Terfenadine (Reduction of the Intermediate)

Materials:

-

4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a vial, add 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone (0.198 g, 0.422 mmol) and methanol (2 mL).[2]

-

Add sodium borohydride (0.032 g, 0.844 mmol) to the mixture.[2]

-

Stir the reaction at room temperature for 3 hours.[2]

-

Concentrate the reaction mixture to dryness.[2]

-

Add water (5 mL) to the residue, which will cause a white precipitate to form.[2]

-

Filter the precipitate and dissolve it in dichloromethane (10 mL).[2]

-

Dry the organic layer with magnesium sulfate, filter, and concentrate to yield pure Terfenadine.[2]

Data Presentation

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |